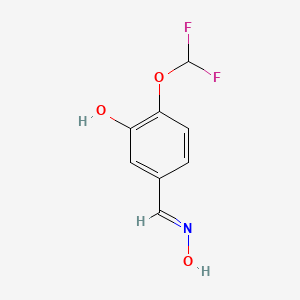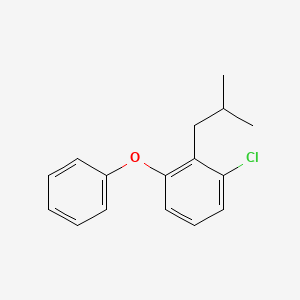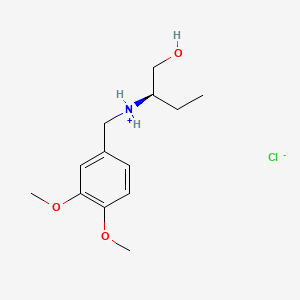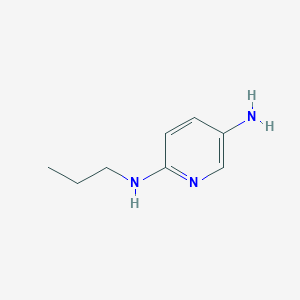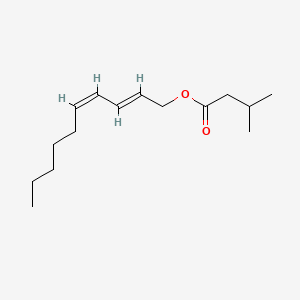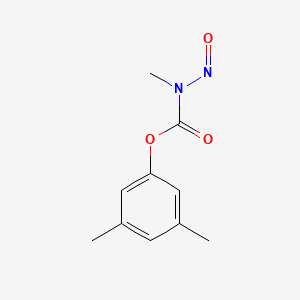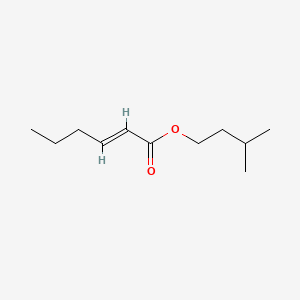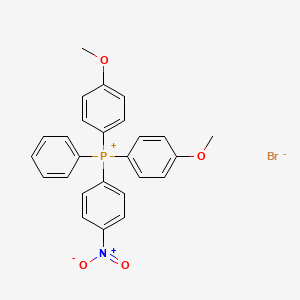
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a chemical compound with the molecular formula C26H23BrNO3P It is known for its unique structure, which includes a phosphonium center bonded to four aromatic rings, one of which contains a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide and 4-methoxybenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The phosphonium center can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction of the nitro group: Produces the corresponding amino compound.
Electrophilic aromatic substitution: Yields various substituted aromatic derivatives.
Hydrolysis: Results in the formation of phosphine oxide and corresponding bromide salts.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine compound used in organic synthesis.
Tetraphenylphosphonium bromide: Similar structure but lacks the nitro and methoxy groups.
Bis(4-methoxyphenyl)phenylphosphonium bromide: Similar but without the nitro group.
Uniqueness
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
71412-17-4 |
|---|---|
Fórmula molecular |
C26H23BrNO4P |
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LKCOJLWPZUUBET-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
